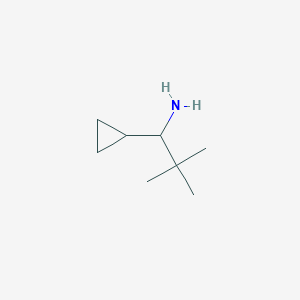

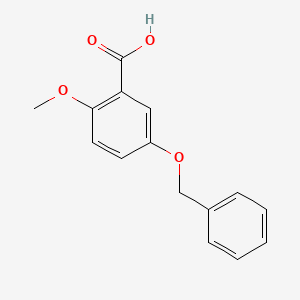

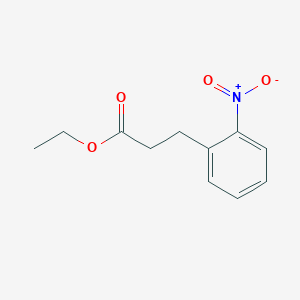

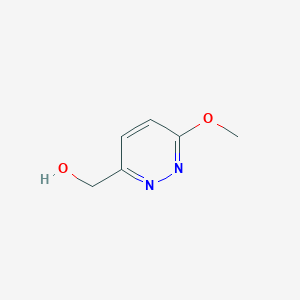

![molecular formula C10H6N2O3 B1367498 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 97484-76-9](/img/structure/B1367498.png)

1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic organic compound. It is part of the oxazine family, which are compounds containing one oxygen and one nitrogen atom in a six-membered ring .

Synthesis Analysis

The synthesis of 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can be achieved through various methods. One such method involves the Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid . Another method involves the tandem palladium-catalyzed oxidative aminocarbonylation−cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines .Molecular Structure Analysis

The molecular structure of 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has been analyzed using XRD method . The six-membered oxazine ring adopts a half-chair conformation and its mean plane makes a dihedral angle of 83.23 (7)° with the pyrrolidine ring of the indoline ring system .Chemical Reactions Analysis

The chemical reactions involving 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione are diverse. For instance, the Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid yielded a series of chiral 1,3-oxazine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione include a melting point of 207–209°C, and various peak values in FT-IR and NMR spectra .Applications De Recherche Scientifique

Application 1: Acidic Corrosion Inhibitors for Steel

- Summary of the Application: Compounds similar to “1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione”, such as 1,2,3-triazole derivatives of pyrimidine nucleobases, have been synthesized and investigated as potential acidic corrosion inhibitors for steel .

- Methods of Application: These compounds were synthesized by one-pot copper (I)-catalyzed 1,3-dipolar cycloaddition reactions between N -1-propargyluracil and thymine, sodium azide, and several benzyl halides . The corrosion inhibiting properties of these compounds were determined using the electrochemical impedance spectroscopy (EIS) technique .

- Results or Outcomes: The results indicated that these heterocyclic compounds are promising acidic corrosion inhibitors for steel .

Application 2: Photochromic Compounds

- Summary of the Application: Spiropyran derivatives with a terminal alkynyl functional group, similar to “1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione”, are known for their good photochromic properties . These compounds can isomerize between two forms under UV light irradiation .

- Methods of Application: The spiropyran derivatives are synthesized and their UV–visible spectra are investigated . The darkening of the crystals of one compound upon exposure to UV irradiation indicates that the spiro C–O bond in this compound is weaker than that in another compound .

- Results or Outcomes: These photochromic compounds have made active research areas owing to their ability for use in various technologies like optical switching, recording of data, storage, and non-linear optics .

Application 3: Polymer Synthesis

- Summary of the Application: Compounds similar to “1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione”, such as 3- and 7- (prop-2-ynyl)oxepan-2-one, are used to synthesize biomedical materials .

- Methods of Application: The isomers of these compounds are separated and their polymerization kinetics are studied in detail . The copolymerization parameters are calculated using the Integrated Ideal Model .

- Results or Outcomes: The findings may become a useful tool for structural predictions of (co)polymers consisting of these isomers, ultimately opening up further opportunities for their biomedical applications .

Application 4: Antimicrobial Treatment for Polymers

- Summary of the Application: Silver zinc zeolite, a compound used to treat polymers, achieves an antimicrobial effect . This could be a potential application for similar compounds.

- Methods of Application: The compound interacts with the cell membrane of microorganisms, interfering with electron transport processes, binding to nucleic acids, inhibiting enzymes, and catalyzing free radical oxygen species .

- Results or Outcomes: The treated polymers exhibit antimicrobial properties, making them suitable for various applications .

Application 5: Insecticide

- Summary of the Application: Prallethrin, a compound similar to “1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione”, is used as an insecticide .

- Methods of Application: Prallethrin is used in various forms such as ready-to-use liquid vaporizer or mat vaporizer against mosquitoes, and as a direct spray onto insects .

- Results or Outcomes: Prallethrin effectively controls various insects including mosquitoes, German cockroaches, bedbugs, ants, and cat fleas .

Propriétés

IUPAC Name |

1-prop-2-ynylpyrido[2,3-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c1-2-6-12-8-7(4-3-5-11-8)9(13)15-10(12)14/h1,3-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXPMVJPZIPWAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=CC=N2)C(=O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540440 |

Source

|

| Record name | 1-(Prop-2-yn-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |

CAS RN |

97484-76-9 |

Source

|

| Record name | 1-(2-Propyn-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97484-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Prop-2-yn-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

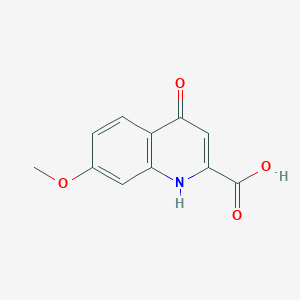

![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)